molecular formula C23H31ClN2O2 B382331 3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B382331
M. Wt: 403g/mol
InChI Key: FTNFPJNBCVUGOO-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with cyclododecylamine in the presence of a base, followed by cyclization with methyl isoxazole-4-carboxylate. The reaction is carried out under reflux conditions in an organic solvent such as tetrahydrofuran (THF) or ethanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as voltage-gated sodium channels and L-type calcium channels. By binding to these channels, the compound modulates their activity, leading to its observed pharmacological effects. This interaction can result in the inhibition of neuronal excitability, providing anticonvulsant and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
  • 3-(3-chlorophenyl)-N-cyclododecyl-5-methyl-4-isoxazolecarboxamide
  • 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide

Uniqueness

3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific structural features, such as the cyclododecyl group, which imparts distinct pharmacokinetic properties. This structural uniqueness contributes to its specific binding affinity and selectivity towards certain molecular targets, differentiating it from other similar compounds .

Properties

Molecular Formula

C23H31ClN2O2

Molecular Weight

403g/mol

IUPAC Name

3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C23H31ClN2O2/c1-17-21(22(26-28-17)19-15-11-12-16-20(19)24)23(27)25-18-13-9-7-5-3-2-4-6-8-10-14-18/h11-12,15-16,18H,2-10,13-14H2,1H3,(H,25,27)

InChI Key

FTNFPJNBCVUGOO-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCCCCCCCCCC3

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCCCCCCCCCC3

Origin of Product

United States

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